molecular formula C10H14O3 B15259858 Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B15259858
M. Wt: 182.22 g/mol
InChI Key: ZUIXZQJGTAUUOE-UHFFFAOYSA-N
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Description

Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate is a spirocyclic compound featuring a bicyclo[4.1.0]heptane (norbornene analog) fused with an oxirane (epoxide) ring. The methyl ester group at the 3'-position contributes to its polarity and reactivity, making it a candidate for applications in pharmaceuticals, agrochemicals, or polymer chemistry.

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

methyl spiro[bicyclo[4.1.0]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C10H14O3/c1-12-9(11)8-10(13-8)4-2-3-6-5-7(6)10/h6-8H,2-5H2,1H3

InChI Key

ZUIXZQJGTAUUOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(O1)CCCC3C2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate typically involves the cycloisomerization of 1,6-enynes catalyzed by transition metals such as platinum (II) or gold (I) . The reaction conditions often include the use of specific ligands and solvents to facilitate the formation of the spirocyclic structure. Additionally, the reaction may require elevated temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.

    Reduction: Reduction reactions can target the carboxylate ester group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or osmium tetroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring can yield diols, while reduction of the carboxylate ester group can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials, including polymers and advanced composites, due to its rigid and stable structure.

Mechanism of Action

The mechanism by which methyl spiro[bicyclo[4.1.0]heptane-2,2’-oxirane]-3’-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure can fit into specific binding sites, influencing the activity of these targets. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic residues in proteins, thereby modulating their function.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among spiro compounds include:

  • Bicyclo ring systems : Variations in bicyclo ring sizes (e.g., [4.1.0], [3.2.0], [3.1.1]) influence steric strain and reactivity.
  • Substituents : Functional groups (methyl, ethyl, chloro, phenyl) modulate electronic and steric properties.
  • Heteroatoms : Oxygen in oxirane or sulfur in dithiolane rings alters polarity and stability.
Table 1: Comparative Analysis of Spiro Compounds
Compound Name (CAS) Bicyclo System Substituent(s) Molecular Formula Key Properties/Applications Reference
Methyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (Target) [4.1.0] Methyl ester C10H14O3* High polarity; potential synthon Inferred
Ethyl spiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate (111219-05-7) [4.1.0] Ethyl ester C11H16O3 Similar to target; lower hydrolysis rate vs. methyl ester
Methyl 3'-chlorospiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate (1881320-73-5) [2.2.1] Chloro, methyl ester C10H13ClO3 Enhanced electrophilicity; bioactive applications
Spiro[7-oxabicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylic acid, methyl ester (113261-65-7) [4.1.0] with 7-oxa Hydroperoxy-methoxyethyl, methyl ester C12H18O6 Oxidative instability; niche synthesis
4-(4-Carbomethoxybutyl)spiro[bicyclo[3.2.0]heptane-6,2'-oxirane] (CBD Corp.) [3.2.0] Carbomethoxybutyl C14H20O4 Antiandrogen precursor; lipophilic
Spiro[bicyclo[3.1.1]heptane-2,2'-oxirane], 6,6-dimethyl- (852920-51-5) [3.1.1] Dimethyl C9H14O Steric hindrance; chiral resolution

*Molecular formula for the target compound inferred from ethyl analog (C11H16O3) adjusted for methyl group.

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